1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-19(32)28-22-13-14-25(34-2)24(15-22)29-26(33)23-17-31(16-20-9-5-3-6-10-20)30-27(23)35-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMJVRSANEYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 538.01 g/mol. The structure features a pyrazole core substituted with various functional groups, including benzyloxy and acetamido moieties, which contribute to its biological activities.
Biological Activity Overview
The compound has been studied for its diverse biological activities, particularly in the context of viral infections and enzyme inhibition.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses, including:
- HIV : Compounds demonstrated EC50 values ranging from 5–28 μM against HIV replication .
- HCV : A related pyrazole derivative reduced RNA colony counts by 82% at a concentration of 7 μM .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Acetylcholinesterase : The compound exhibits notable acetylcholinesterase inhibitory activity, which is crucial for managing conditions like Alzheimer's disease. IC50 values for related compounds suggest strong potential in this area .
Cytotoxicity
Cytotoxicity studies are essential to evaluate the safety profile of the compound. Initial findings suggest that while some derivatives show promising antiviral activity, they also exhibit varying degrees of cytotoxicity depending on their structure and substituents. For example, certain pyrazole derivatives demonstrated lower cytotoxicity compared to standard antiviral agents like ribavirin .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Study on Pyrazole Derivatives : This study synthesized various benzyl-substituted pyrazole derivatives and assessed their antiviral activities against RSV and HCV. The findings indicated that structural modifications significantly influenced antiviral potency .
- Acetylcholinesterase Inhibition Study : A series of novel symmetric sulfamides were tested for their acetylcholinesterase inhibitory activities. The study revealed that certain structural features enhance inhibitory effects, indicating potential pathways for drug development targeting neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
